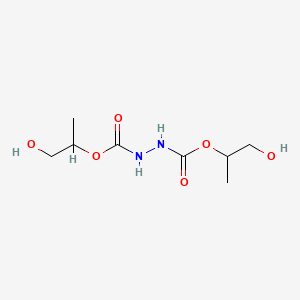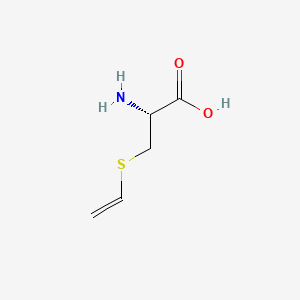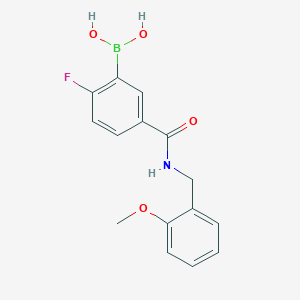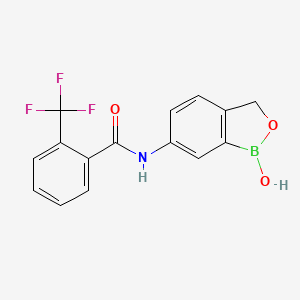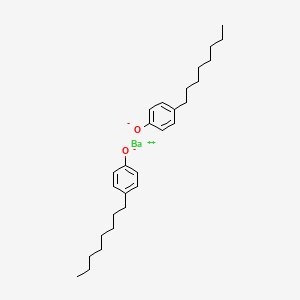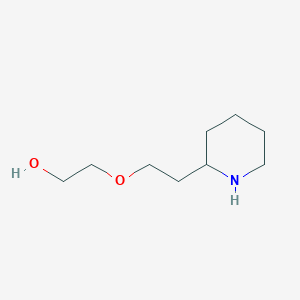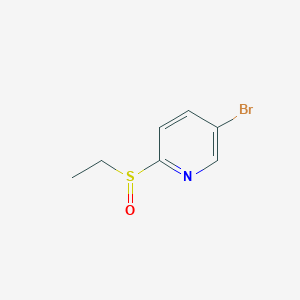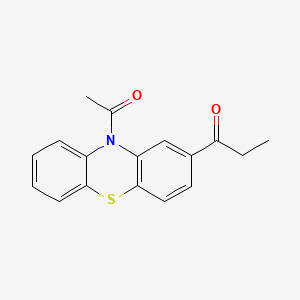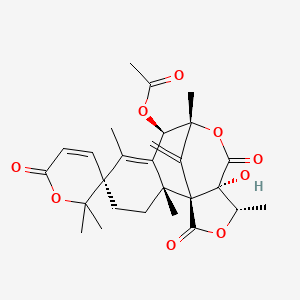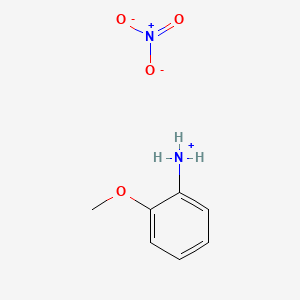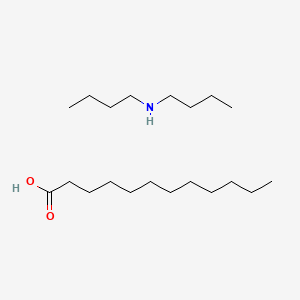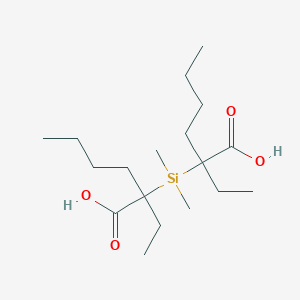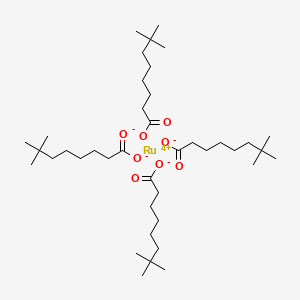
Neodecanoic acid, ruthenium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodecanoic acid, ruthenium salt is a coordination compound formed by the reaction of neodecanoic acid with ruthenium. Neodecanoic acid is a mixture of carboxylic acids with the common structural formula C₁₀H₂₀O₂, known for its high hydrophobicity and stability . Ruthenium, a rare transition metal, is part of the platinum group and is known for its catalytic properties . The combination of these two components results in a compound with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, ruthenium salt typically involves the reaction of neodecanoic acid with a ruthenium precursor, such as ruthenium trichloride. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction can be represented as: [ \text{RuCl}3 + 3 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Ru(C}{10}\text{H}{20}\text{O}_2)_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process includes purification steps such as recrystallization and filtration to remove impurities and obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the ruthenium center is reduced to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the neodecanoic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Solvents: Organic solvents such as dichloromethane, toluene.
Major Products Formed:
Oxidation Products: Ruthenium tetroxide.
Reduction Products: Lower oxidation state ruthenium complexes.
Substitution Products: Ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Neodecanoic acid, ruthenium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of neodecanoic acid, ruthenium salt involves the interaction of the ruthenium center with molecular targets. In catalytic applications, the ruthenium center facilitates the transfer of electrons, enabling various chemical transformations. In biological applications, the ruthenium center can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death .
Comparaison Avec Des Composés Similaires
Ruthenium Tetroxide: A highly reactive oxidizing agent used in organic synthesis.
Ruthenium(II)–arene Complexes: Known for their anticancer properties and different mechanisms of action compared to neodecanoic acid, ruthenium salt.
Uniqueness: this compound is unique due to the combination of the hydrophobic and stable neodecanoic acid with the versatile catalytic properties of ruthenium. This combination results in a compound with enhanced stability, making it suitable for various industrial and research applications.
Propriétés
Numéro CAS |
93894-43-0 |
|---|---|
Formule moléculaire |
C40H76O8Ru |
Poids moléculaire |
786.1 g/mol |
Nom IUPAC |
7,7-dimethyloctanoate;ruthenium(4+) |
InChI |
InChI=1S/4C10H20O2.Ru/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |
Clé InChI |
OQYWOWSYGXZKRJ-UHFFFAOYSA-J |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ru+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


